molecular formula C23H19BrClN3O3 B12616331 (3S,3'aR,8'aS,8'bS)-2'-(2-bromophenyl)-6-chloro-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione

(3S,3'aR,8'aS,8'bS)-2'-(2-bromophenyl)-6-chloro-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione

Cat. No.: B12616331
M. Wt: 500.8 g/mol
InChI Key: URJKLHVZISVBLJ-DDOIHHOZSA-N
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Description

The compound is a complex spirocyclic molecule featuring a fused indole-pyrrolizine core with a chiral spiro center at the junction of the two heterocyclic systems. Its structure includes a 2-bromophenyl substituent at the 2'-position, a chlorine atom at the 6-position, and a methyl group at the 7-position of the indole moiety. The spiro architecture confers rigidity and three-dimensionality, which are critical for binding to biological targets . The presence of electron-withdrawing groups (e.g., bromine, chlorine) may enhance its bioactivity by influencing electronic properties and binding affinity .

Properties

Molecular Formula

C23H19BrClN3O3

Molecular Weight

500.8 g/mol

IUPAC Name

(3S,3'aR,8'aS,8'bS)-2'-(2-bromophenyl)-6-chloro-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione

InChI

InChI=1S/C23H19BrClN3O3/c1-11-14(25)9-8-12-19(11)26-22(31)23(12)18-17(16-7-4-10-27(16)23)20(29)28(21(18)30)15-6-3-2-5-13(15)24/h2-3,5-6,8-9,16-18H,4,7,10H2,1H3,(H,26,31)/t16-,17+,18-,23+/m0/s1

InChI Key

URJKLHVZISVBLJ-DDOIHHOZSA-N

Isomeric SMILES

CC1=C(C=CC2=C1NC(=O)[C@]23[C@H]4[C@@H]([C@H]5N3CCC5)C(=O)N(C4=O)C6=CC=CC=C6Br)Cl

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C23C4C(C5N3CCC5)C(=O)N(C4=O)C6=CC=CC=C6Br)Cl

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound features a complex spirocyclic structure that is characteristic of many biologically active molecules. The presence of halogens (bromine and chlorine) and various functional groups suggests potential interactions with biological targets such as enzymes or receptors.

  • Receptor Binding : Many spirocyclic compounds exhibit affinity for neurotransmitter receptors (e.g., serotonin, dopamine). The specific configuration of the compound may influence its ability to act as an agonist or antagonist at these sites.
  • Enzyme Inhibition : Compounds with similar structures often serve as inhibitors for various enzymes involved in metabolic pathways. This can lead to altered physiological responses.

Biological Assays

To assess the biological activity of such compounds, researchers typically employ:

  • In vitro assays : These include cell culture studies to evaluate cytotoxicity and receptor binding affinity.
  • In vivo studies : Animal models are used to investigate pharmacokinetics and therapeutic efficacy.

Case Studies

While specific case studies on the compound are not available, related compounds have shown significant biological activities:

  • Anticancer Activity : Many indole derivatives have demonstrated cytotoxic effects against cancer cell lines.
  • Neuropharmacological Effects : Compounds with similar structures have been studied for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Research Findings

  • Antitumor Activity : A study on indole derivatives indicated that modifications in the structure could enhance cytotoxicity against specific cancer types.
  • Neurotransmitter Modulation : Research has shown that compounds with spirocyclic structures can influence serotonin and dopamine levels, potentially providing therapeutic effects for mood disorders.

Data Tables

PropertyValue
Molecular FormulaC₁₈H₁₈BrClN₃O₃
Molecular Weight396.70 g/mol
SolubilityVaries based on solvent
Biological TargetsSerotonin receptors, dopamine receptors

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Substituents Key Structural Features Biological Activity
Target Compound 2-bromophenyl, 6-Cl, 7-Me Spiro[indole-pyrrolizine], three fused rings Potential antitumor, antimicrobial
(3S,3'aR,8'aS,8'bS)-5-methoxy-2'-phenyl-spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione 5-OMe, 2'-Ph Methoxy group enhances solubility Antiviral, antifungal
1'-Allyl-1-(3,4-dimethylbenzoyl)-2-(4-methyl-1,3-thiazol-5-yl)-1,2,5,6,7,7a-hexahydrospiro[pyrrolizine-3,3'-indolin]-2'-one Allyl, thiazole Thiazole moiety for metal chelation Anti-diabetic, anti-inflammatory
(2'S,3S,7'aS)-2'-phenyl-spiro[indole-3,3'-pyrrolizine]-2-one 2'-Ph Simple phenyl substituent Moderate cytotoxicity

Key Observations :

  • Electron-withdrawing groups : The target compound’s 2-bromophenyl and 6-Cl substituents likely increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes or receptors compared to phenyl or methoxy-substituted analogs .
  • Steric effects : The 7-methyl group in the target compound may improve metabolic stability by shielding reactive sites, a feature absent in simpler analogs .
Physicochemical Properties
  • Rigidity: The fused pyrrolizine-indole system reduces conformational flexibility, improving target selectivity compared to non-spiro indole derivatives .
  • Solubility : The bromine and chlorine atoms may lower solubility relative to methoxy-substituted spiro compounds, necessitating formulation optimization .

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